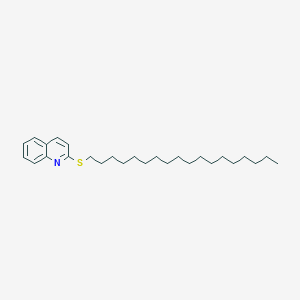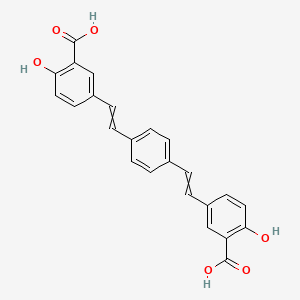
N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a methoxyphenoxy group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 3-methoxyphenol.
Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.
Nucleophilic Substitution: The N-(5-chloro-2-methoxyphenyl)chloroacetamide is then reacted with 3-methoxyphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the methoxyphenoxy group.
N-(2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Lacks the chloro group.
N-(5-chloro-2-methoxyphenyl)-2-phenoxyacetamide: Lacks the methoxy group on the phenoxy ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, as well as the methoxyphenoxy group attached to the acetamide moiety. This combination of functional groups can impart unique chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
853314-36-0 |
|---|---|
Fórmula molecular |
C16H16ClNO4 |
Peso molecular |
321.75 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H16ClNO4/c1-20-12-4-3-5-13(9-12)22-10-16(19)18-14-8-11(17)6-7-15(14)21-2/h3-9H,10H2,1-2H3,(H,18,19) |
Clave InChI |
LUUCTWMJSXBFQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)








![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)

![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)


